N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a methyl group and an ethylamino linker to a 4-(trifluoromethyl)benzenesulfonamide moiety. This compound is representative of a broader class of sulfonamide-based molecules investigated for therapeutic applications, including enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2S/c1-10-2-7-13(21-20-10)18-8-9-19-24(22,23)12-5-3-11(4-6-12)14(15,16)17/h2-7,19H,8-9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTSUWDASDHVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in antimicrobial applications. This article reviews its synthesis, biological mechanisms, and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H18F3N5O2S, with a molecular weight of approximately 405.4 g/mol. The compound features a pyridazine ring, a sulfonamide group, and a trifluoromethyl substituent, which contribute to its unique pharmacological properties.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions:
- Condensation Reaction: The reaction of 6-methylpyridazine with an appropriate ethylamine derivative.
- Sulfonation: Introduction of the benzenesulfonamide group through controlled sulfonation reactions.
These steps require careful management of catalysts, temperatures, and solvents to ensure high yields and purity.
Antimicrobial Properties
This compound has demonstrated significant antibacterial activity . Sulfonamides, the class to which this compound belongs, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial metabolism.
Case Study:
In vitro studies have shown that this compound inhibits the growth of various bacterial strains, potentially through mechanisms that disrupt bacterial cell membranes or inhibit essential metabolic pathways. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with promising results.
Enzyme Inhibition
The compound's mechanism of action includes binding to specific enzymes or receptors, modulating their activity. The sulfonamide group plays a crucial role in its binding affinity and specificity. Research indicates that it may inhibit enzymes involved in metabolic pathways critical for cell proliferation and survival .
Table 1: Summary of Biological Activities
The interaction between this compound and its biological targets involves several pathways:
- Enzyme Binding: The compound binds to active sites on enzymes, inhibiting their function.
- Receptor Modulation: It may alter receptor signaling pathways that are critical for cellular responses.
These interactions can lead to reduced cell proliferation in cancer cells and enhanced antibacterial activity .
Research Findings
Recent studies have focused on the pharmacological potential of this compound:
- Antitumor Effects: Research indicates that it may exhibit antiproliferative effects in various cancer cell lines by targeting specific signaling pathways involved in tumorigenesis .
- Synergistic Effects: When combined with other therapeutic agents, such as MEK inhibitors, it has shown enhanced efficacy against malignant pleural mesothelioma cells .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
*Molecular weight inferred from .
†Estimated based on structural complexity.
Key Observations:
Heterocyclic Core Variations: The target compound’s pyridazine core differentiates it from pyrazole (1g, ), isoxazole (), or thiazole () derivatives. Compounds with thioether linkages (e.g., ) exhibit distinct electronic profiles compared to the ethylamino linker in the target compound, impacting solubility and membrane permeability .
Substituent Effects :
- The -CF₃ group in the target compound and 1g () enhances resistance to oxidative metabolism. However, 1g’s additional phenylpyrazole moiety may confer higher steric bulk, reducing bioavailability compared to the simpler pyridazine derivative.
- The furan-oxypyridazine in introduces an oxygen atom capable of hydrogen bonding, which could improve target affinity compared to the methylpyridazine in the target compound .
Pharmacological and Physicochemical Comparisons
Key Observations:
- Lipophilicity vs. Solubility: The target compound’s -CF₃ group likely increases lipophilicity compared to non-fluorinated analogues (e.g., 2a in ), but may reduce aqueous solubility. This contrasts with CGP12177, a beta3-agonist with low lipolytic efficacy in humans, suggesting fluorinated sulfonamides could be optimized for receptor selectivity .
- Synthetic Complexity : Multi-step routes for pyrazole-sulfonamide hybrids () imply higher production costs than simpler pyridazine derivatives.
Q & A
Q. Which structural modifications enhance selectivity for a target of interest?
- Methodological Answer :
- SAR Studies : Synthesize analogs with halogen substitutions (e.g., Cl, Br) on the benzene ring or pyridazine nitrogen.
- Co-crystallization : X-ray diffraction with target protein (e.g., COX-2) to guide rational design.
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding poses and affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
